molecular formula C5H9NO3 B3041863 (R)-2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 394653-43-1

(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No.: B3041863
CAS No.: 394653-43-1
M. Wt: 131.13 g/mol
InChI Key: RMQBFQWTJJLVRW-SCSAIBSYSA-N
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Description

®-2-Amino-2-(oxetan-3-YL)acetic acid is a unique compound characterized by the presence of an oxetane ring, which is a four-membered cyclic etherThe oxetane ring imparts distinct physicochemical properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(oxetan-3-YL)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the amino and acetic acid functionalities. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can yield oxetane rings under appropriate conditions .

Industrial Production Methods: Industrial production of ®-2-Amino-2-(oxetan-3-YL)acetic acid may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-(oxetan-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxetanones, while substitution reactions can produce various substituted oxetanes .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(oxetan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: ®-2-Amino-2-(oxetan-3-YL)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. Its oxetane ring is more strained compared to other four-membered rings, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(2R)-2-amino-2-(oxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(oxetan-3-YL)acetic acid

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